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molecular formula C7H3ClFNO3 B8726690 2-Chloro-6-fluoro-3-nitrobenzaldehyde CAS No. 899821-26-2

2-Chloro-6-fluoro-3-nitrobenzaldehyde

Cat. No. B8726690
M. Wt: 203.55 g/mol
InChI Key: YJVJGYBGWKYRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585877B2

Procedure details

Potassium nitrate (638 mg, 6.31 mmol) was dissolved in concentrated sulfuric acid (4.5 mL) and added dropwise to a stirred solution of 2-chloro-6-fluorobenzaldehyde (1.0 g, 6.31 mmol) at room temperature. The mixture was stirred 1 hour at room temperature and then poured into icewater (100 mL) under stirring. The resulting aqueous phase was basified to pH 10 by addition of 25% aqueous ammonia and subsequently extracted with dichloromethane (2×100 mL). The combined organic phases were dried over sodium sulphate, filtered and evaporated to give 2-chloro-6-fluoro-3-nitrobenzaldehyde (196MBT28-A, 1.16 g, 91%). Regioselectivity was confirmed by 13C-NMR.
Name
Potassium nitrate
Quantity
638 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=[O:2].[K+].[Cl:6][C:7]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:8]=1[CH:9]=[O:10].N>S(=O)(=O)(O)O>[Cl:6][C:7]1[C:14]([N+:1]([O-:4])=[O:2])=[CH:13][CH:12]=[C:11]([F:15])[C:8]=1[CH:9]=[O:10] |f:0.1|

Inputs

Step One
Name
Potassium nitrate
Quantity
638 mg
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
4.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into icewater (100 mL)
STIRRING
Type
STIRRING
Details
under stirring
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted with dichloromethane (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=O)C(=CC=C1[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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